2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride

Beschreibung

Molecular Architecture and Functional Group Analysis

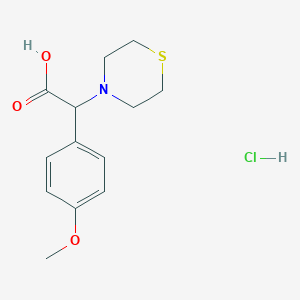

The molecular architecture of 2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride demonstrates a sophisticated arrangement of functional groups that contribute to its unique chemical properties. The compound features a central carbon atom that serves as the junction point for three distinct molecular components: the 4-methoxyphenyl aromatic system, the thiomorpholine heterocyclic ring, and the acetic acid carboxyl group. This arrangement creates a quaternary carbon center that significantly influences the overall molecular geometry and reactivity patterns.

The 4-methoxyphenyl substituent consists of a benzene ring bearing a methoxy group in the para position relative to the point of attachment to the central carbon. This aromatic system contributes to the compound's electronic properties through resonance effects, with the methoxy group serving as an electron-donating substituent that activates the aromatic ring toward electrophilic substitution reactions. The methoxy group exhibits characteristic spectroscopic signatures, including infrared absorption frequencies typically observed between 1300-1000 wavenumbers for the carbon-oxygen stretch.

The thiomorpholine ring represents a six-membered saturated heterocycle containing both nitrogen and sulfur heteroatoms positioned at the 1 and 4 positions, respectively. This structural feature distinguishes the compound from conventional morpholine derivatives and imparts unique conformational properties. Research has demonstrated that thiomorpholine rings typically adopt conformations intermediate between twist-boat and half-chair arrangements, with specific puckering parameters that can be quantified through crystallographic analysis. The presence of sulfur in the ring system introduces additional electronic effects and potential coordination sites that can influence the compound's reactivity and binding properties.

The acetic acid moiety attached to the central carbon provides the compound with carboxylic acid functionality, enabling hydrogen bonding interactions and salt formation capabilities. The carboxyl group exhibits characteristic infrared absorption frequencies between 1730-1700 wavenumbers for the carbonyl stretch and broad absorption between 3300-2400 wavenumbers for the hydroxyl group. The formation of the hydrochloride salt occurs through protonation of the thiomorpholine nitrogen, resulting in enhanced water solubility and crystalline stability.

| Functional Group | Characteristic Features | Spectroscopic Signatures |

|---|---|---|

| 4-Methoxyphenyl | Electron-donating aromatic system | Aromatic C-H: 3100-3050 cm⁻¹ |

| Thiomorpholine | Six-membered N,S-heterocycle | C-N stretch: 1250-1000 cm⁻¹ |

| Acetic acid | Carboxyl functionality | C=O stretch: 1730-1700 cm⁻¹ |

| Hydrochloride | Salt formation with nitrogen | N-H stretch: 3550-3060 cm⁻¹ |

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-2-thiomorpholin-4-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S.ClH/c1-17-11-4-2-10(3-5-11)12(13(15)16)14-6-8-18-9-7-14;/h2-5,12H,6-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTBAEOPRITEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)N2CCSCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride typically involves the following steps:

Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting morpholine with sulfur.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride.

Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced via a carboxylation reaction.

Final Assembly: The final compound is assembled by coupling the thiomorpholine ring with the methoxyphenyl-acetic acid intermediate under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The methoxyphenyl group can be reduced to a phenyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential therapeutic benefits.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ primarily in the substituent at the 2-position of the acetic acid moiety. Key comparisons include:

Key Observations:

- Thiomorpholino vs.

- Amino vs. Thiomorpholino: The amino group () introduces basicity, favoring salt formation and aqueous solubility, whereas thiomorpholino’s cyclic structure may stabilize conformational interactions with biological targets .

- Isopropylamino: The steric bulk of the isopropyl group () could hinder receptor binding compared to the planar thiomorpholino ring .

Physicochemical Properties

- Lipophilicity: Thiomorpholino derivatives (e.g., CAS 1214094-90-2) are more lipophilic than morpholino analogues (CAS 3235-69-6), as sulfur has a lower electronegativity than oxygen .

- Molecular Weight: The hydrochloride salt in 2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid HCl (C₁₂H₁₈ClNO₃, 259.73 g/mol) suggests a lighter molecular framework compared to thiomorpholino derivatives, which likely have higher molecular weights due to sulfur incorporation .

- Acid-Base Properties: Amino-substituted compounds (e.g., CAS 134722-07-9) exhibit higher basicity, influencing pH-dependent solubility and ionizability .

Biologische Aktivität

Overview

2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its antimicrobial and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiomorpholine ring and a methoxyphenyl group, contributing to its unique biological activity. The structural formula can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H15ClN2O3S

- Molecular Weight : 288.78 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Zone of Inhibition Studies

The following table summarizes the antimicrobial efficacy of the compound compared to standard antibiotics:

| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug |

|---|---|---|

| K. pneumoniae | 16 | Cefixime |

| Streptococcus spp. | 18 | Azithromycin |

| E. coli | 15 | Ciprofloxacin |

These results indicate that the compound's antimicrobial activity is comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may inhibit key enzymes involved in cancer progression, leading to reduced tumor growth in vitro.

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted on various cancer cell lines, revealing that the compound induces significant cell death, as shown in the following table:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

These findings indicate that the compound has a promising cytotoxic effect against multiple cancer cell lines, making it a candidate for further drug development.

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. It is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study tested the compound against several bacterial strains, revealing significant antimicrobial activity, particularly against K. pneumoniae and Streptococcus spp., with ZI values close to those of established antibiotics.

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound induced cytotoxic effects in cancer cell lines, showing promise as a lead compound for further drug development.

Comparative Analysis

When compared with similar compounds, such as 4-Methoxybenzoyl chloride and other thiomorpholine derivatives, this compound exhibits unique structural features that contribute to its distinct biological activities.

| Compound | Biological Activity |

|---|---|

| This compound | Antimicrobial, Anticancer |

| 4-Methoxybenzoyl chloride | Precursor for synthesis |

| Other thiomorpholine derivatives | Variable biological activity |

Q & A

Q. What are the standard synthetic routes for 2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 4-methoxyaniline and thiomorpholine derivatives. Key steps include:

- Base Selection : Sodium hydroxide or potassium carbonate facilitates deprotonation of the amine for nucleophilic attack .

- Hydrochloride Formation : Post-reaction treatment with HCl yields the hydrochloride salt .

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (room temp. vs. reflux), and stoichiometric ratios can improve yield. DOE (Design of Experiments) frameworks, such as factorial designs, are recommended to systematically test variables .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the methoxyphenyl and thiomorpholino groups via chemical shifts (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 302.08) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O) and ~2550 cm (S-H stretch, if present) .

Q. How does the thiomorpholino group influence the compound’s solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : The thiomorpholino group enhances water solubility due to its polar, sulfur-containing heterocycle. Partition coefficient (logP) calculations via computational tools (e.g., ChemAxon) predict solubility trends .

- Stability : Thiomorpholino derivatives are prone to oxidation; stability studies under varying pH (1–7.4) and light exposure are critical. Use HPLC to monitor degradation products .

Advanced Research Questions

Q. How can computational quantum chemical methods be integrated into designing novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Reaction Path Search : Tools like GRRM or Gaussian optimize transition states and intermediates for novel substitutions (e.g., fluorination at the phenyl ring) .

- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., GPCRs) by analyzing binding affinities of thiomorpholino derivatives .

- Machine Learning : Train models on existing bioactivity data to predict ADMET properties and prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values) across studies?

- Methodological Answer :

- Experimental Reproducibility : Standardize assay conditions (cell lines, incubation time, solvent controls). For example, discrepancies in anti-inflammatory activity may arise from varying LPS concentrations in RAW264.7 macrophage assays .

- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify outliers or confounding variables (e.g., impurity profiles) .

Q. How can Design of Experiments (DOE) principles optimize reaction scalability from milligram to multi-gram synthesis?

- Methodological Answer :

- Factor Screening : Use Plackett-Burman designs to identify critical parameters (e.g., catalyst loading, agitation rate) .

- Response Surface Methodology (RSM) : Central Composite Design (CCD) models nonlinear relationships between variables (e.g., temperature vs. yield) for pilot-scale synthesis .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Q. What are the challenges in isolating enantiomers of this compound, and how can chiral chromatography address them?

- Methodological Answer :

- Chiral Resolution : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.

- Dynamic Kinetic Resolution (DKR) : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis to favor a single enantiomer .

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to reference standards .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during HCl gas evolution .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers .

Contradictory Evidence Notes

- Synthesis Routes : proposes nucleophilic substitution with 4-methoxyaniline, while suggests alternative pathways for structurally similar compounds. Researchers should validate route efficiency via parallel small-scale syntheses .

- Biological Targets : highlights anti-inflammatory activity, whereas emphasizes neurochemical interactions. Target-specific assays (e.g., COX-2 inhibition vs. dopamine receptor binding) are recommended to clarify mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.